1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
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Overview
Description
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound with a complex structure that includes both pyridine and pyrimidine rings. This compound is known for its significant biochemical and pharmacological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit xanthine oxidase, an enzyme involved in the production of uric acid . By inhibiting this enzyme, the compound can reduce the production of reactive oxygen species and alleviate conditions like gout.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific structure and the presence of both pyridine and pyrimidine rings
Properties
CAS No. |
1000932-76-2 |
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Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-12-7-5(8(14)13(2)10(12)17)3-4-6(11-7)9(15)16/h3-4H,1-2H3,(H,15,16) |
InChI Key |
ISNFJIYLRSGGKX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)N(C1=O)C |
Origin of Product |
United States |
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